molecular formula C14H12O2 B1302207 4-(3-Methoxyphenyl)benzaldehyde CAS No. 209863-09-2

4-(3-Methoxyphenyl)benzaldehyde

Cat. No.: B1302207
CAS No.: 209863-09-2
M. Wt: 212.24 g/mol
InChI Key: LHVLDSOAJZLBMM-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)benzaldehyde: is an organic compound with the chemical formula C14H12O2 . It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and an aldehyde group (-CHO) attached to another benzene ring. This compound is known for its applications in various chemical processes and is often used in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Claisen-Schmidt Condensation: One of the common methods to synthesize 4-(3-Methoxyphenyl)benzaldehyde is through the Claisen-Schmidt condensation reaction. This involves the reaction of an aldehyde with a ketone in the presence of a base catalyst.

    Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to produce benzalacetones selectively without self-condensation products.

Industrial Production Methods:

    Ozonolysis and Reduction: An industrial method involves the ozonolysis of sassafras oil followed by reduction to obtain the desired aldehyde.

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Aromatic Substitution: 4-(3-Methoxyphenyl)benzaldehyde can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Sulfuric acid (H2SO4), Nitric acid (HNO3), Halogens (Cl2, Br2)

Major Products:

    Oxidation: 4-(3-Methoxyphenyl)benzoic acid

    Reduction: 4-(3-Methoxyphenyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Organic Synthesis

4-(3-Methoxyphenyl)benzaldehyde is primarily used as an intermediate in the synthesis of various organic compounds. Its structure allows for regioselective reactions, making it valuable in the preparation of complex molecules.

Key Reactions and Synthesis Pathways

  • D-A-D Chromophores : This compound has been utilized in synthesizing donor-acceptor-donor (D-A-D) chromophores, which are important in organic electronics and photonics. For instance, it can be reacted with 2,3-diaminomaleonitrile to produce functional materials for organic light-emitting diodes (OLEDs) .
  • Aldol Condensation : The aldehyde functionality allows for aldol condensation reactions, enabling the formation of larger carbon frameworks that are essential in pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound serves as a precursor for developing advanced materials.

Applications in OLEDs

The compound acts as a dopant or host material in OLED technology. Its incorporation into the active layers enhances the efficiency and stability of light-emitting devices . The molecular structure contributes to the desired photophysical properties necessary for effective light emission.

Medicinal Chemistry

The compound's derivatives have shown potential in medicinal chemistry, particularly in developing new therapeutic agents.

Antimicrobial and Anticancer Activities

Research indicates that compounds derived from this compound exhibit antimicrobial and anticancer properties. For example:

  • Antimicrobial Activity : Studies have demonstrated that certain derivatives possess significant antibacterial properties against various pathogens.
  • Anticancer Potential : Some synthesized derivatives have shown cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .

Case Studies

  • Synthesis of Functionalized Benzaldehydes : A study detailed the synthesis of various functionalized benzaldehydes from this compound through selective protection and deprotection strategies. The resultant compounds exhibited improved biological activities compared to their parent structures .
  • Development of Novel OLED Materials : Research focused on the application of this compound in creating new OLED materials demonstrated enhanced luminescence and stability when incorporated into device architectures .

Mechanism of Action

Molecular Targets and Pathways:

    Antioxidant Mechanism: The compound exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS).

Biological Activity

4-(3-Methoxyphenyl)benzaldehyde, a compound belonging to the class of aromatic aldehydes, has garnered attention in recent years due to its diverse biological activities. This detailed article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16O\text{C}_{16}\text{H}_{16}\text{O}

This compound features a methoxy group (-OCH₃) attached to a phenyl ring, which is further connected to another benzaldehyde moiety.

Antimicrobial Activity

Research indicates that benzaldehyde derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. For instance, studies have demonstrated its ability to enhance the efficacy of standard antibiotics against Staphylococcus aureus and other Gram-positive bacteria. The mechanism involves disrupting bacterial cell membranes, leading to increased permeability and subsequent cell death .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8.0 mM
Bacillus anthracis10.0 mM
Pantoea conspicua10.0 mM

Cytotoxicity and Anticancer Properties

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies revealed that this compound exhibits significant antiproliferative activity, particularly against human cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines were found to be in the range of 50-100 µM, indicating moderate potency .

Cell LineIC50 (µM)
HeLa78.72
MCF-760.70
RKO49.79

These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving DNA interaction and cell cycle arrest .

Antioxidant Activity

The antioxidant properties of this compound have also been studied, with results indicating its capacity to scavenge free radicals effectively. This activity is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with bacterial membranes, altering their permeability and leading to cell lysis.
  • DNA Interaction : It has been shown to bind with DNA, potentially disrupting replication processes in cancer cells.
  • Antioxidant Defense : By scavenging reactive oxygen species (ROS), it mitigates oxidative damage in cells.

Case Studies

  • Antimicrobial Efficacy : A study tested the effectiveness of various benzaldehyde derivatives, including this compound, against Staphylococcus aureus. Results showed a significant reduction in bacterial viability when combined with standard antibiotics, suggesting a synergistic effect .
  • Cytotoxicity in Cancer Research : In a comparative study involving multiple cancer cell lines, this compound was found to be more effective than traditional chemotherapeutic agents in inducing apoptosis in HeLa cells .

Properties

IUPAC Name

4-(3-methoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14-4-2-3-13(9-14)12-7-5-11(10-15)6-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVLDSOAJZLBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374830
Record name 4-(3-methoxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209863-09-2
Record name 4-(3-methoxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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